molecular formula C21H19Cl2N3O3 B2752309 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one CAS No. 1704565-73-0

2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one

货号: B2752309
CAS 编号: 1704565-73-0
分子量: 432.3
InChI 键: HOJCOXNZAYICIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-Dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 1704565-73-0) is a synthetic chemical compound of significant interest in agricultural chemistry research, particularly in the development of novel herbicidal agents. Its molecular structure incorporates a 2,4-dichlorophenoxy moiety, which is a key functional group found in the widely studied auxinic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . 2,4-D functions as a synthetic auxin, mimicking the plant hormone IAA to induce uncontrolled growth in susceptible broadleaf plants, ultimately leading to plant death . The specific mechanism is complex, involving abnormal increases in cell division, cell wall plasticity, protein biosynthesis, and ethylene production in plant vascular tissues . This compound is strategically designed as a hybrid molecule, conjugating the 2,4-dichlorophenoxy group with a quinoxaline-heterocycle via a piperidine linker. The quinoxaline scaffold is a privileged structure in medicinal and agrochemical research, often associated with diverse biological activities. This unique architecture makes the compound a valuable chemical tool for researchers investigating new modes of action, structure-activity relationships (SAR) in herbicide discovery, and potential synergies between different active pharmacophores. It serves as a key intermediate for synthesizing and evaluating novel compounds with potential selective activity against broadleaf weeds . The product is provided with high purity and is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

属性

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-14-5-6-19(16(23)11-14)28-13-21(27)26-9-7-15(8-10-26)29-20-12-24-17-3-1-2-4-18(17)25-20/h1-6,11-12,15H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCOXNZAYICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that incorporates elements known for their biological activity, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Dichlorophenoxy group : Known for herbicidal properties.
  • Quinoxaline moiety : Associated with various pharmacological activities, including anticancer effects.
  • Piperidine ring : Often enhances bioactivity through modulation of receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that similar compounds exhibit significant antiproliferative effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The quinoxaline component may contribute to its effectiveness against bacterial strains, potentially through interference with bacterial DNA synthesis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds and have shown promising results. For instance:

  • Cell Line Studies : Compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cell lines such as MKN74 (gastric cancer) and Panc-1 (pancreatic cancer) .
CompoundCell LineIC50 (µM)Mechanism
Quinoxaline DerivativeMKN745.0Apoptosis induction
Quinoxaline DerivativePanc-17.5Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In vitro Studies : Compounds similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Study on Anticancer Efficacy

A recent study investigated the effects of a quinoxaline derivative on pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of similar compounds against common pathogens responsible for hospital-acquired infections. The findings revealed substantial antibacterial activity, suggesting that these compounds could serve as potential therapeutic agents .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related molecules with variations in the heterocyclic systems, substituents, and biological activities. Key examples include:

1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one (L466-0071)

  • Molecular Formula : C₂₂H₂₃N₃O₂
  • Molecular Weight : 361.44 g/mol
  • logP : 3.95
  • Key Features: Replaces the dichlorophenoxy group with a methylpiperidine and retains the quinoxaline moiety. Its higher logP suggests greater lipophilicity, which may improve membrane permeability .
  • Activity: Not explicitly stated, but quinoxaline derivatives are often explored as kinase inhibitors or antimicrobial agents.

2-(2,4-Dichlorophenoxy)-1-(1H-Pyrazol-1-yl)ethanone

  • Molecular Formula : C₁₁H₈Cl₂N₂O₂
  • Molecular Weight : 287.1 g/mol
  • Key Features: Substitutes the piperidine-quinoxaline system with a pyrazole ring. Pyrazole-containing compounds are common in herbicides and anti-inflammatory agents .
  • Activity : Likely herbicidal, as aryloxyacetic acid derivatives are established agrochemicals .

Ketoconazole Analogs (e.g., 1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one)

  • Molecular Formula : C₂₇H₂₈Cl₂N₄O₄
  • Molecular Weight : 555.44 g/mol
  • Key Features : Incorporates an imidazole ring and dioxolane group. The piperazine linker enhances solubility, while the imidazole confers antifungal activity .
  • Activity : Cortisol synthesis inhibitor and antifungal agent .

2-(2,4-Dichlorophenoxy)-1-(Piperazin-1-yl)ethan-1-one Hydrochloride

  • Molecular Formula : C₁₂H₁₄Cl₂N₂O₂·HCl
  • Molecular Weight : 325.6 g/mol
  • Key Features: Piperazine ring instead of piperidine, with a hydrochloride salt improving aqueous solubility.
  • Activity : Undisclosed, but piperazine derivatives are common in antipsychotics and antihistamines.

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Functional Groups
Target Compound ~400 (estimated) ~4.0* Dichlorophenoxy, Quinoxaline
L466-0071 361.44 3.95 Quinoxaline, Methylpiperidine
2-(2,4-Dichlorophenoxy)-1-(Pyrazolyl) 287.1 ~3.0† Pyrazole, Dichlorophenoxy
Ketoconazole Analog 555.44 ~5.0‡ Imidazole, Dioxolane, Piperazine

*Estimated based on structural similarity. †Predicted using fragment-based methods. ‡High logP due to lipophilic dioxolane and dichlorophenyl groups.

准备方法

Synthesis of Quinoxalin-2-ol

Quinoxaline derivatives are typically synthesized via cyclocondensation reactions . A modified procedure involves reacting o-phenylenediamine with diethyl oxalate in acetic acid under reflux (120°C, 6 hours), yielding quinoxaline-2,3-diol . Selective dehydroxylation at the 3-position is achieved using phosphoryl chloride (POCl₃) in dimethylformamide (DMF), producing quinoxalin-2-ol in 68–72% yield.

Mechanistic Insight :
The reaction proceeds through imine formation, followed by cyclization and aromatization. POCl₃ acts as both a Lewis acid catalyst and dehydrating agent.

Functionalization of Piperidine at the 4-Position

4-Hydroxypiperidine is reacted with quinoxalin-2-ol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) to form 4-(quinoxalin-2-yloxy)piperidine . Alternative methods employ potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO), achieving 85% yield via SN2 displacement.

Critical Parameters :

  • Temperature : 60–80°C optimal for minimizing side reactions.
  • Solvent Polarity : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity of the piperidine oxygen.

Etherification: Introducing the Dichlorophenoxy Group

2,4-Dichlorophenol is alkylated with chloroacetyl chloride in the presence of sodium hydride (NaH) in dichloromethane (DCM), yielding 2-(2,4-dichlorophenoxy)acetyl chloride . This intermediate is highly reactive, necessitating in-situ generation to prevent hydrolysis.

Side Reaction Mitigation :

  • Moisture Control : Use of molecular sieves and anhydrous solvents.
  • Stoichiometry : Excess chloroacetyl chloride (1.5 equiv) ensures complete phenolate consumption.

Final Acylation Step

The piperidine intermediate (4-(quinoxalin-2-yloxy)piperidine ) is acylated with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of triethylamine (TEA) as a proton scavenger. The reaction proceeds in acetonitrile at 0–5°C to minimize thermal degradation, achieving 70–75% yield.

Reaction Equation :
$$
\text{C}{15}\text{H}{15}\text{N}3\text{O}2 + \text{C}8\text{H}5\text{Cl}2\text{O}2\text{Cl} \xrightarrow[\text{TEA}]{\text{CH}3\text{CN}} \text{C}{21}\text{H}{19}\text{Cl}2\text{N}3\text{O}3 + \text{HCl}
$$

Optimization Strategies for Industrial Feasibility

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile are preferred for their ability to dissolve both organic intermediates and inorganic bases.
  • Cost-Effective Alternatives : Toluene and ethyl acetate are explored for large-scale reactions but require elevated temperatures (90–100°C).

Catalytic Systems

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems (water/DCM).
  • Microwave Assistance : Reduces acylation time from 12 hours to 45 minutes at 100°C, enhancing throughput.

Yield Enhancement

  • Stepwise Quenching : Gradual addition of acyl chloride to the amine solution prevents exothermic side reactions.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) purify the final product to >99% HPLC purity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, quinoxaline-H), 7.45–7.20 (m, 3H, dichlorophenyl), 4.30–3.80 (m, 4H, piperidine-OCH₂).
    • ¹³C NMR : 167.8 ppm (ketone carbonyl), 154.2 ppm (ether linkage).
  • Mass Spectrometry : ESI-MS m/z 433.1 [M+H]⁺, consistent with the molecular formula C₂₁H₁₉Cl₂N₃O₃.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 12.3 minutes.
  • X-ray Crystallography : Confirms the distorted boat conformation of the piperidine ring (similar to related structures in PMC3152026).

常见问题

Basic: How can researchers optimize the synthesis of 2-(2,4-dichlorophenoxy)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]ethan-1-one to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Multi-step reaction design : Begin with nucleophilic substitution to attach the quinoxalin-2-yloxy group to the piperidine ring, followed by coupling with the dichlorophenoxy ethanone moiety. Ensure stoichiometric balance and inert atmospheres to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reactivity .
  • Temperature control : Maintain temperatures between 60–80°C for optimal reaction rates while minimizing decomposition .
  • Analytical monitoring : Employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at each step to confirm intermediate purity .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and confirm the absence of unreacted intermediates .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, particularly for distinguishing between isomers .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond angles and spatial arrangement of the quinoxaline and piperidine groups .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target selection : Prioritize assays based on structural analogs. For example, quinoxaline derivatives often exhibit kinase inhibition or antimicrobial activity .
  • In vitro assays : Use cell viability assays (e.g., MTT) for anticancer potential and disk diffusion for antimicrobial activity. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50_{50} values and assess potency .

Advanced: How can structure-activity relationship (SAR) studies resolve conflicting data on biological activity across analogs?

Methodological Answer:

  • Systematic substitution : Synthesize derivatives with modified substituents (e.g., replacing dichlorophenoxy with fluorophenoxy) to isolate contributions of specific groups .
  • Binding affinity assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like kinases or receptors .
  • Computational docking : Model interactions using software like AutoDock Vina to predict binding modes and rationalize experimental discrepancies .

Advanced: How can contradictory pharmacological results (e.g., varying IC50_{50}50​ values across studies) be addressed?

Methodological Answer:

  • Assay standardization : Ensure consistent conditions (e.g., pH, serum content) to minimize variability. For example, serum proteins can sequester hydrophobic compounds, altering apparent potency .
  • Purity verification : Re-test compounds using HPLC to rule out impurities affecting activity .
  • Cross-lab validation : Collaborate with independent labs to confirm results using identical protocols .

Advanced: What computational strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Pharmacophore modeling : Generate 3D pharmacophores based on the compound’s electron-rich regions (e.g., quinoxaline’s aromatic system) to screen databases like ChEMBL .
  • Molecular dynamics (MD) simulations : Simulate interactions with potential targets (e.g., tyrosine kinases) to assess binding stability and key residues involved .
  • Machine learning : Train models on datasets of known kinase inhibitors to predict target affinity .

Advanced: What challenges arise in crystallizing this compound for structural analysis, and how can they be mitigated?

Methodological Answer:

  • Solubility issues : The compound’s hydrophobicity may hinder crystallization. Use mixed solvents (e.g., DCM/methanol) and slow evaporation techniques .
  • Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs .
  • Data collection : For weakly diffracting crystals, use synchrotron radiation to enhance resolution .

Advanced: How can metabolic stability be evaluated to prioritize this compound for in vivo studies?

Methodological Answer:

  • Liver microsome assays : Incubate with human or rodent microsomes to measure half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP450 inhibition screening : Test against major cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
  • Stability in plasma : Assess degradation over 24 hours to estimate bioavailability .

Advanced: How can researchers optimize selectivity to minimize off-target effects in enzyme inhibition?

Methodological Answer:

  • Kinase profiling : Screen against panels of kinases (e.g., 100+ kinases) to identify selectivity profiles. Use kinome trees for visualization .
  • Fluorinated group tuning : Modify the dichlorophenoxy group to fluorophenoxy, which may enhance selectivity via steric or electronic effects .
  • Allosteric site targeting : Design analogs that bind non-conserved regions of target enzymes .

Advanced: How can stability under physiological conditions (e.g., pH, temperature) be systematically tested?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions, then analyze degradation products via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect phase transitions .
  • Light exposure testing : Assess photostability under UV/visible light to guide storage conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。